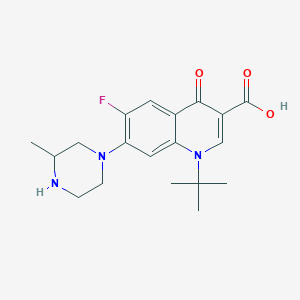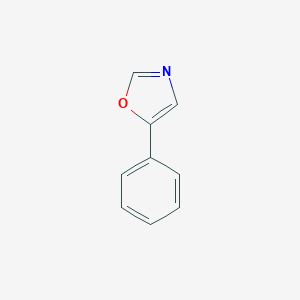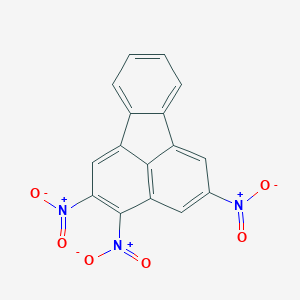
2,3,5-Trinitrofluoranthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trinitrofluoranthene (TNFA) is a polycyclic aromatic hydrocarbon (PAH) compound that has been extensively studied for its potential applications in scientific research. TNFA is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 276-278°C. The compound has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 2,3,5-Trinitrofluoranthene is not fully understood. However, it is believed that the compound exerts its effects by interacting with cellular components such as DNA, RNA, and proteins. 2,3,5-Trinitrofluoranthene has been found to bind to DNA and RNA, causing changes in their conformation. It has also been found to inhibit the activity of enzymes involved in DNA replication and repair. Additionally, 2,3,5-Trinitrofluoranthene has been found to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
生化学的および生理学的効果
2,3,5-Trinitrofluoranthene has been found to exhibit a range of biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2,3,5-Trinitrofluoranthene has also been found to modulate the activity of various signaling pathways involved in cell growth and survival. Additionally, 2,3,5-Trinitrofluoranthene has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
2,3,5-Trinitrofluoranthene has several advantages for lab experiments. The compound has a high melting point, making it easy to handle and store. 2,3,5-Trinitrofluoranthene is also soluble in organic solvents, making it easy to dissolve in various solutions. However, 2,3,5-Trinitrofluoranthene has some limitations for lab experiments. The compound is highly toxic and can pose a risk to researchers if not handled properly. Additionally, 2,3,5-Trinitrofluoranthene is expensive to synthesize, making it difficult to obtain in large quantities.
将来の方向性
There are several future directions for 2,3,5-Trinitrofluoranthene research. One potential direction is the development of 2,3,5-Trinitrofluoranthene-based cancer therapies. 2,3,5-Trinitrofluoranthene has been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Another potential direction is the development of 2,3,5-Trinitrofluoranthene-based fluorescent probes for the detection of DNA and RNA in biological samples. 2,3,5-Trinitrofluoranthene has been found to be an effective fluorescent probe for the detection of DNA and RNA, making it a potential candidate for diagnostic applications. Additionally, 2,3,5-Trinitrofluoranthene could be used in the development of organic electronics, including OLEDs and OFETs.
合成法
2,3,5-Trinitrofluoranthene can be synthesized using various methods, including the nitration of fluoranthene and the nitration of 2,3,5-trifluorobenzotrifluoride. The nitration of fluoranthene involves the reaction of fluoranthene with a mixture of nitric acid and sulfuric acid. The resulting product is then purified using recrystallization. The nitration of 2,3,5-trifluorobenzotrifluoride involves the reaction of the compound with a mixture of nitric acid and acetic anhydride. The resulting product is then purified using column chromatography.
科学的研究の応用
2,3,5-Trinitrofluoranthene has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit a range of biochemical and physiological effects, making it useful for various research applications. 2,3,5-Trinitrofluoranthene has been used as a fluorescent probe for the detection of DNA and RNA in biological samples. It has also been used as a probe for the detection of protein-protein interactions. 2,3,5-Trinitrofluoranthene has been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, 2,3,5-Trinitrofluoranthene has been used in the synthesis of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
特性
CAS番号 |
116331-54-5 |
|---|---|
製品名 |
2,3,5-Trinitrofluoranthene |
分子式 |
C16H7N3O6 |
分子量 |
337.24 g/mol |
IUPAC名 |
2,3,5-trinitrofluoranthene |
InChI |
InChI=1S/C16H7N3O6/c20-17(21)8-5-11-9-3-1-2-4-10(9)12-7-14(18(22)23)16(19(24)25)13(6-8)15(11)12/h1-7H |
InChIキー |
WXOXPNFYQQAKLX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC(=CC4=C3C2=CC(=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1=CC=C2C(=C1)C3=CC(=CC4=C3C2=CC(=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
その他のCAS番号 |
116331-54-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



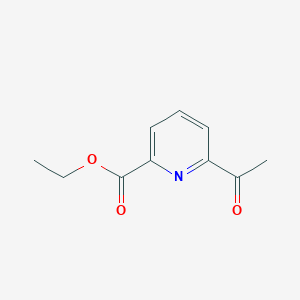
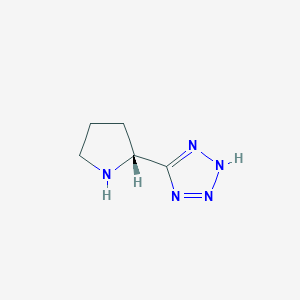
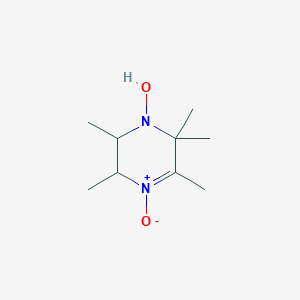
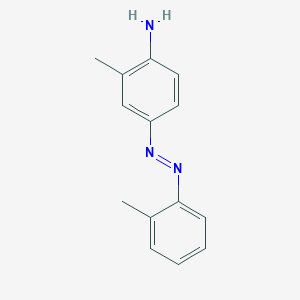
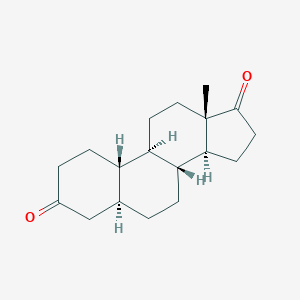
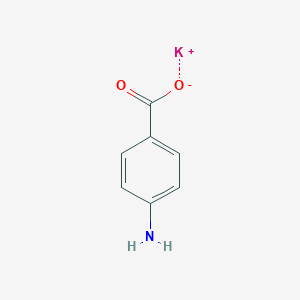
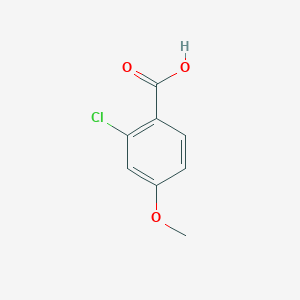
![5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45849.png)
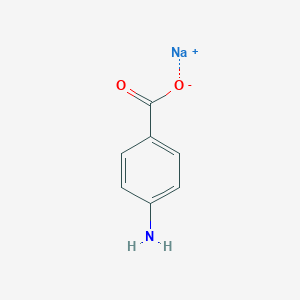
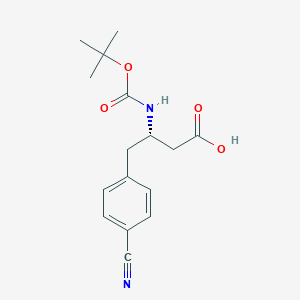
![(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B45852.png)
![7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B45854.png)
